(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
CAS No.: 147091-71-2
Cat. No.: VC0178448
Molecular Formula: C10H16N2O4
Molecular Weight: 228.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147091-71-2 |
|---|---|
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.248 |
| IUPAC Name | methyl (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |
| Standard InChI Key | LXOOXGNHKNWNLH-SSDOTTSWSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC#N)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Features
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate contains several key functional groups that define its chemical behavior:
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A tert-butoxycarbonyl (Boc) protecting group on the amino functionality
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A methyl ester group (-COOCH₃)
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A cyano group (-CN)
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A stereogenic carbon center with R configuration
The presence of these functional groups in a single molecule creates a versatile building block for organic synthesis with selective reactivity patterns.
Physical and Chemical Properties
The compound is characterized by its distinct physical and chemical properties that influence its behavior in various reactions and applications.
| Property | Description/Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₄ |
| Physical State | White solid |
| Reactivity | Selective reactivity due to presence of multiple functional groups |
| Stability | Stable under basic conditions due to Boc protection |
| Common Solvents | Soluble in dichloromethane, methanol, and other polar organic solvents |
The compound's versatility stems from its unique combination of functional groups and defined stereochemistry, making it valuable in asymmetric synthesis and pharmaceutical applications.
Synthesis Methodologies
Asymmetric Hydrogenation Approach
One of the most effective methods for synthesizing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves asymmetric hydrogenation of suitable precursors. This approach typically employs rhodium-based catalysts with chiral ligands to achieve high enantioselectivity.
A general procedure involves:
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Preparation of an appropriate α,β-unsaturated cyano-ester precursor
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Asymmetric hydrogenation using a chiral catalyst system
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Protection of the amino group with a Boc group
The asymmetric hydrogenation can be conducted using rhodium catalysts such as Rh(COD)₂BF₄ or [Rh(COD)Cl]₂ in combination with chiral ligands like (S,S)-f-spiroPhos . This catalyst system has been demonstrated to provide excellent enantioselectivity for similar cyano-substituted compounds:
| Catalyst/Ligand System | Solvent | Temperature | Typical Yield | Typical ee |
|---|---|---|---|---|
| Rh(COD)₂BF₄/(S,S)-f-spiroPhos | CH₂Cl₂ | Room temperature | >95% | >95% |
Protection Strategies
The synthesis often requires protection of the amino functionality with a Boc group. This can be accomplished using standard procedures as demonstrated in similar compounds:
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Treatment of the amino precursor with di-tert-butyl dicarbonate (Boc₂O)
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Use of catalytic DMAP (4-dimethylaminopyridine) in dichloromethane
The Boc protection step is typically high-yielding and proceeds under mild conditions, making it compatible with the sensitive cyano functionality.
Reactivity and Chemical Transformations
Functional Group Interconversions
The cyano group in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate serves as a versatile handle for further transformations:
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Hydrolysis to amides or carboxylic acids
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Reduction to primary amines
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Conversion to tetrazoles via cycloaddition reactions
The ester functionality can undergo:
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Hydrolysis to the free carboxylic acid using aqueous acids or bases
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Transesterification to other ester derivatives
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Aminolysis to form amide linkages
Deprotection Strategies
The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to hydrogen chloride in dioxane or ethyl acetate
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Use of formic acid
This selective deprotection is particularly valuable in peptide synthesis and other multi-step synthetic sequences requiring controlled manipulation of protecting groups.
Analytical Characterization
Spectroscopic Analysis
The characterization of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate and related compounds typically involves several spectroscopic techniques:
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for methyl ester (3.6-3.7 ppm), tert-butyl group (1.4-1.5 ppm), and methylene protons adjacent to the cyano group (2.7-3.0 ppm) |
| ¹³C NMR | Signals for ester carbonyl, carbamate carbonyl, cyano carbon (~117-118 ppm), and tert-butyl carbons |
| IR | Characteristic bands for NH stretching, C=O stretching, and C≡N stretching |
Chromatographic Methods
The enantiomeric purity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be determined using chiral HPLC:
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Typical columns include Lux 5u Cellulose-3 (250 × 4.60mm)
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Mobile phases consisting of isopropanol:hexane mixtures (e.g., 20:80 to 30:70)
For similar cyano-substituted compounds, this analytical method provides clear separation of enantiomers, allowing accurate determination of enantiomeric excess (ee).
Structural Comparison with Analogues
Related Compounds
Several compounds share structural similarities with (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate:
Structure-Property Relationships
The presence of the cyano group in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate significantly affects its physicochemical properties compared to related compounds:
Applications in Organic Synthesis
As a Building Block
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate serves as an important building block in organic synthesis for:
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Preparation of non-natural amino acids
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Synthesis of peptide mimetics with enhanced stability
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Construction of heterocyclic compounds via cyano group transformations
In Pharmaceutical Development
The compound's utility extends to pharmaceutical applications:
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Preparation of enzyme inhibitors
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Synthesis of modified peptides with improved pharmacokinetic properties
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Development of chiral drug candidates requiring specific stereochemistry
The defined stereochemistry (R configuration) is particularly valuable in pharmaceutical development where stereochemical purity is often critical for biological activity.
Physicochemical Analysis
Solubility and Partition Coefficient
Based on structural analysis and comparison with related compounds, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is expected to exhibit:
These properties influence the compound's behavior in reactions, purification procedures, and potential biological systems.
Structural Parameters
The molecule's structural parameters contribute to its unique properties:
| Parameter | Value/Description |
|---|---|
| Number of heavy atoms | 16 |
| Number of rotatable bonds | ~7 |
| Number of hydrogen bond acceptors | 4 |
| Number of hydrogen bond donors | 1 |
| Topological Polar Surface Area | ~65 Ų |
These structural features are important determinants of the compound's behavior in synthetic applications and its potential interactions with biological targets.
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